![molecular formula C22H25N5O5S2 B2897712 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-51-5](/img/structure/B2897712.png)
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as DMSB, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. DMSB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX by DMSB has been shown to have anti-tumor effects and may have potential as a cancer therapy. In addition to its anti-cancer properties, DMSB has also been studied for its potential use in other areas of scientific research.
Wirkmechanismus
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a potent inhibitor of CAIX, an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells and is believed to be involved in the development and progression of cancer. The inhibition of CAIX by this compound has been shown to have anti-tumor effects by reducing the acidity of the tumor microenvironment and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of CAIX. By inhibiting CAIX, this compound reduces the acidity of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide for lab experiments is its potent inhibition of CAIX. This makes it a useful tool for studying the role of CAIX in cancer and other diseases. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal models, making it a safe and reliable tool for scientific research.
One of the limitations of this compound for lab experiments is its specificity for CAIX. While this specificity is useful for studying the role of CAIX in cancer and other diseases, it may limit its usefulness for studying other enzymes or pathways. In addition, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One area of interest is the development of this compound analogs with improved specificity or potency for CAIX. Another potential direction is the study of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, this compound may have potential as a treatment for other diseases, such as inflammatory or autoimmune diseases. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
The synthesis of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the reaction of 4-aminobenzoic acid with 4-(4-methyl-2-pyrimidinylamino)-benzenesulfonamide in the presence of diethylchlorophosphate and triethylamine. The resulting intermediate is then treated with diethylamine and sulfamic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the treatment of cancer. CAIX is overexpressed in many types of cancer cells and is believed to play a role in the development and progression of cancer. The inhibition of CAIX by this compound has been shown to have anti-tumor effects in vitro and in vivo, and may have potential as a cancer therapy.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in other areas of scientific research. For example, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-4-27(5-2)34(31,32)20-10-6-17(7-11-20)21(28)25-18-8-12-19(13-9-18)33(29,30)26-22-23-15-14-16(3)24-22/h6-15H,4-5H2,1-3H3,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSHXGQLSGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)
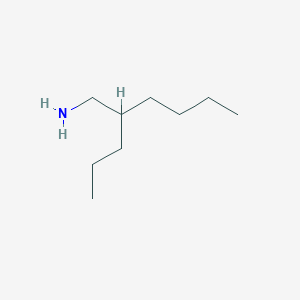
![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)
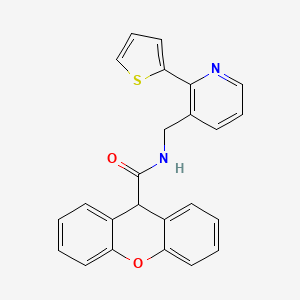
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
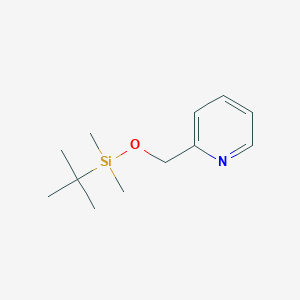
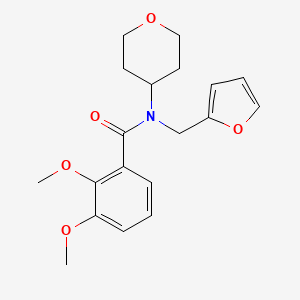
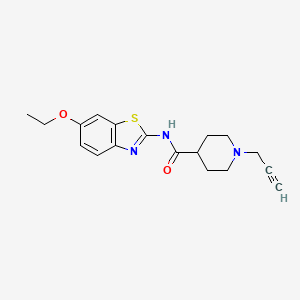
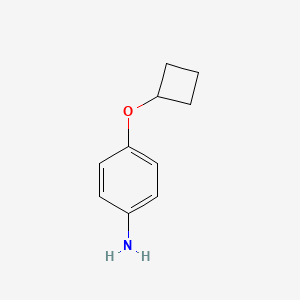

![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)
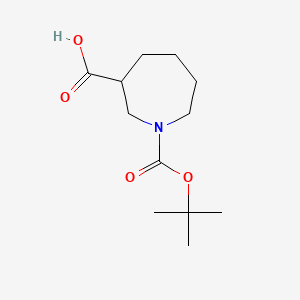

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)